2-Chloro-6,7-difluoroquinoxaline
Overview
Description
2-Chloro-6,7-difluoroquinoxaline is a heterocyclic organic compound with the molecular formula C8H3ClF2N2. It is a derivative of quinoxaline, featuring chlorine and fluorine atoms substituted at the 2, 6, and 7 positions of the quinoxaline ring.
Mechanism of Action
Target of Action
It’s known that quinoxalines, the class of compounds to which it belongs, have been synthesized for biological screening , suggesting potential interactions with biological targets.
Mode of Action
It’s known that quinoxalines can interact with their targets via various mechanisms, depending on the specific substitutions on the quinoxaline ring .
Result of Action
Given that quinoxalines have been synthesized for biological screening , it’s likely that they exert some form of biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-difluoroquinoxaline typically involves the nucleophilic substitution of fluorine atoms in 6,7-difluoroquinoxaline. One common method includes the reaction of 6,7-difluoroquinoxaline with chlorinating agents such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-difluoroquinoxaline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, dialkylamines, and sodium azide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific nucleophile or redox agent used. For example, nucleophilic substitution with amines can yield aminoquinoxaline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-Chloro-6,7-difluoroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoxaline: Lacks the chlorine atom at the 2-position, making it less reactive in certain nucleophilic substitution reactions.
2,3-Dichloro-6,7-difluoroquinoxaline: Contains an additional chlorine atom at the 3-position, which can influence its chemical reactivity and biological activity.
Uniqueness
2-Chloro-6,7-difluoroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Properties
IUPAC Name |
2-chloro-6,7-difluoroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-3-12-6-1-4(10)5(11)2-7(6)13-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGARNEDBXHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438898 | |
Record name | 2-chloro-6,7-difluoroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143007-15-2 | |
Record name | 2-chloro-6,7-difluoroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6,7-difluoroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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